molecular formula C7H16N2S B1370244 2-Thiomorpholin-4-ylpropan-1-amine

2-Thiomorpholin-4-ylpropan-1-amine

Cat. No.: B1370244
M. Wt: 160.28 g/mol
InChI Key: VXVUATZNEXVGJK-UHFFFAOYSA-N
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Description

2-Thiomorpholin-4-ylpropan-1-amine is a chemical compound of interest in scientific research and development. It features a molecular structure comprising a propan-1-amine chain with the amine group at the terminal position, linked to a thiomorpholine ring at the second carbon . The defining feature of this ring system is the presence of a sulfur atom, which distinguishes it from its oxygen-analog, morpholine . This sulfur-containing heterocycle can influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, making it a valuable scaffold in medicinal chemistry and drug discovery for creating novel molecular entities. With a molecular formula of C7H16N2S, this amine is a versatile building block for chemical synthesis . Researchers may employ it in the design and development of new compounds, particularly as a precursor for molecules with potential biological activity. Its structure suggests potential application in the exploration of protease inhibitors, receptor ligands, or other pharmacologically active targets where the thiomorpholine core can contribute to binding affinity and metabolic stability. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, and the material must be stored under recommended conditions to ensure stability.

Properties

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

2-thiomorpholin-4-ylpropan-1-amine

InChI

InChI=1S/C7H16N2S/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-6,8H2,1H3

InChI Key

VXVUATZNEXVGJK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1CCSCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparison of 2-Thiomorpholin-4-ylpropan-1-amine with closely related compounds, focusing on molecular features, substituents, and hypothesized biological implications.

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
This compound C₇H₁₄N₂S Thiomorpholine, propan-1-amine 170.26 g/mol Simplest thiomorpholine-propanamine derivative; potential CNS activity.
3-(2,2-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine C₉H₁₈F₂N₂S Dimethylthiomorpholine, difluoro-propanamine 224.31 g/mol Fluorination enhances lipophilicity; dimethyl groups may improve metabolic stability .
2-(Thiomorpholine-4-sulfonyl)ethan-1-amine C₆H₁₄N₂O₂S₂ Thiomorpholine-sulfonyl, ethanamine 234.32 g/mol Sulfonyl group increases polarity; potential for enhanced solubility and enzyme interaction .
2-(Thiomorpholinomethyl)aniline C₁₁H₁₆N₂S Thiomorpholine-methyl, aniline 208.32 g/mol Aromatic amine introduces π-π stacking potential; may target aminergic receptors .

Physicochemical and Pharmacokinetic Insights

The sulfonyl-containing analog (C₆H₁₄N₂O₂S₂) shows reduced membrane permeability but enhanced solubility in aqueous media, favoring renal excretion .

Metabolic Stability :

  • Methyl or dimethyl substitutions (e.g., in C₉H₁₈F₂N₂S) shield reactive amine groups from oxidative metabolism, extending half-life .
  • Aromatic derivatives (e.g., C₁₁H₁₆N₂S) are prone to cytochrome P450-mediated oxidation, necessitating structural optimization for in vivo applications .

Preparation Methods

Ring Construction and Functionalization

The thiomorpholine ring (a six-membered heterocycle containing sulfur and nitrogen atoms) can be prepared via nucleophilic substitution or cyclization reactions involving appropriate precursors such as haloalkylamines and thiol-containing reagents. The key step is the formation of the sulfur-containing heterocycle, often followed by functionalization at the nitrogen or carbon atoms.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine substituent at the 4-position of the thiomorpholine ring is typically introduced via alkylation or reductive amination strategies. Alkylation involves the reaction of the thiomorpholine nitrogen or carbon with a suitable alkyl halide or equivalent electrophile bearing an amine or protected amine group. Reductive amination can be employed when an aldehyde or ketone precursor is available.

Detailed Preparation Methods

Chiral Amine Synthesis via Salt-Mediated Racemization and Resolution (Patent WO2018060512A1)

A novel process for preparing chiral amines with multiple stereocenters, such as this compound, involves the use of salt forms of the primary amine and acids under controlled temperature conditions to enhance racemization and facilitate resolution or purification of the desired enantiomer.

  • Process Conditions:

    • Temperature range: 25°C to 120°C, optimized between 30°C and 100°C depending on the step.
    • Use of acid salts such as acetic acid, formic acid, trifluoroacetic acid, or p-toluene sulfonic acid to form stable amine salts.
    • Stepwise temperature control where different steps (e.g., racemization and resolution) are conducted at varying temperatures to optimize yield and stereoselectivity.
  • Advantages:

    • Improved control over chiral purity.
    • Enhanced racemization rates facilitate dynamic kinetic resolution.

This method is particularly relevant when the compound has two or more chiral centers, as in the case of this compound, which has stereochemistry at the propan-1-amine side chain and the thiomorpholine ring.

Alkylation of Primary Amines with Halides in the Presence of Bases (General Synthetic Approach)

A common approach for synthesizing substituted thiomorpholine derivatives involves the alkylation of a primary amine with a halogenated alkyl precursor that contains or leads to the thiomorpholine ring.

  • Typical Reaction Conditions:

    • Base: Sodium hydride, potassium carbonate, or cesium carbonate.
    • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide.
    • Temperature: Ambient to reflux temperatures depending on reactivity.
    • Alkylating agent: Halides (iodides, bromides) or sulfonates bearing the thiomorpholine or precursor moiety.
  • Example:

    • Alkylation of a primary amine with a 4-halopropylthiomorpholine derivative to yield this compound.
    • Subsequent purification by recrystallization or chromatography.

This method is scalable and adaptable for industrial synthesis, often combined with salt formation for isolation and purification.

Self-Limiting Alkylation Using N-Aminopyridinium Salts (Recent Synthetic Innovation)

A recent method introduces the use of N-aminopyridinium salts as ammonia surrogates for the selective synthesis of secondary amines via self-limiting alkylation.

  • Key Features:

    • Monoalkylation is achieved due to the reduced nucleophilicity of the intermediate pyridinium amine.
    • One-pot alkylation and depyridylation sequence under mild conditions (70°C, acetonitrile) with cesium carbonate as base and reductant.
    • Applicable for the synthesis of secondary amines with various alkyl substituents.
  • Relevance:

    • This approach can be adapted for the synthesis of this compound by employing appropriate alkyl halides bearing the thiomorpholine ring.
    • Provides high yields (up to 98%) and functional group tolerance.
  • Reaction Scheme:

    • N-aminopyridinium salt reacts with alkyl halide (e.g., 4-halopropylthiomorpholine).
    • Formation of N-alkyl pyridinium intermediate.
    • In situ reductive cleavage (depyridylation) yields the secondary amine product.

This method offers a modular and selective route to secondary amines with complex substitution patterns.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%) Reference
Salt-mediated racemization & resolution Primary amine salt + acid (acetic acid preferred), 25–120°C Enhanced chiral purity, dynamic kinetic resolution Requires precise temp control 70–90
Alkylation with halides + base Primary amine + 4-halopropylthiomorpholine + NaH/K2CO3, polar aprotic solvent Scalable, straightforward synthesis Possible over-alkylation 60–85
Self-limiting alkylation with N-aminopyridinium salts N-aminopyridinium salt + alkyl halide + Cs2CO3, 70°C, MeCN High selectivity, mild conditions, functional group tolerance Requires preparation of pyridinium salts 79–98

Research Findings and Practical Considerations

  • Temperature Control: The racemization and resolution process benefits from carefully controlled temperature profiles to maximize enantiomeric purity and yield.

  • Base Selection: The choice of base in alkylation reactions significantly influences selectivity and yield. Cesium carbonate is notable for promoting both alkylation and reductive cleavage in the self-limiting alkylation route.

  • Purification: Salt formation with acids such as hydrochloric or acetic acid is commonly employed to isolate the amine product as stable salts, facilitating purification and handling.

  • Functional Group Compatibility: The self-limiting alkylation method tolerates a broad range of functional groups, making it suitable for complex molecule synthesis involving this compound derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Thiomorpholin-4-ylpropan-1-amine with high purity?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or ethanol for improved solubility), and reaction time (12–24 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity (e.g., thiomorpholine ring protons at δ 2.8–3.2 ppm).
  • Mass spectrometry (MS) for molecular ion confirmation (expected m/z ~146.26 [M+H]⁺).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store in airtight, amber vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and light, as the thiomorpholine ring may oxidize. Conduct periodic stability assays via HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data for this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate target engagement.
  • Adjust buffer conditions (pH 7.4, ionic strength 150 mM NaCl) to mimic physiological environments.
  • Perform molecular dynamics simulations to assess binding mode variability .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Apply QSAR models to predict logP (~1.5) and solubility (~25 mg/mL in water).
  • Use docking software (e.g., AutoDock Vina) to prioritize derivatives with enhanced binding to target receptors (e.g., GPCRs).
  • Validate predictions with in vitro ADMET assays (e.g., hepatic microsome stability) .

Q. What experimental approaches can elucidate the role of the thiomorpholine ring in biological activity?

  • Methodological Answer :

  • Synthesize analogs with morpholine (oxygen-substituted) or piperazine (nitrogen-substituted) rings.
  • Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) to determine sulfur’s electronic contributions.
  • Analyze X-ray crystallography data of protein-ligand complexes to map interaction hotspots .

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Standardize starting material ratios (e.g., 1:1.2 amine-to-thiomorpholine precursor).
  • Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation steps).
  • Use DoE (Design of Experiments) to identify critical variables (e.g., solvent polarity, stirring rate) .

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